An In-depth Technical Guide to 3-Methyl-1-penten-3-ol: Structural Formula and Isomerism
An In-depth Technical Guide to 3-Methyl-1-penten-3-ol: Structural Formula and Isomerism
This technical guide provides a comprehensive overview of 3-methyl-1-penten-3-ol, a tertiary alcohol with applications in organic synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines relevant experimental protocols, targeting researchers, scientists, and professionals in drug development.
Structural Elucidation of 3-Methyl-1-penten-3-ol
3-Methyl-1-penten-3-ol, with the molecular formula C₆H₁₂O, is a tertiary alcohol.[1][2] Its structure is characterized by a five-carbon pentane chain with a double bond at the first carbon (1-pentene) and a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the third carbon.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylpent-1-en-3-ol.[1]
Key Structural Features:
The structural formula of 3-methyl-1-penten-3-ol is depicted below.
Caption: Structural formula of 3-methyl-1-penten-3-ol.
Isomerism in C₆H₁₂O Alcohols
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] 3-Methyl-1-penten-3-ol exhibits both constitutional isomerism and stereoisomerism.
Caption: Classification of isomers relevant to 3-methyl-1-penten-3-ol.
Constitutional Isomers
Constitutional isomers, or structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[5] For the molecular formula C₆H₁₂O, numerous constitutional isomers exist, which can be categorized as chain, positional, or functional group isomers.
Chain Isomers: These isomers have different carbon skeleton arrangements. For example, a methyl group can be positioned at different points along the main carbon chain.
Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the functional group (in this case, the hydroxyl group and the double bond).
Functional Group Isomers: These isomers have different functional groups. While the focus here is on alcohols, other functional group isomers of C₆H₁₂O include aldehydes, ketones, and cyclic ethers.
A selection of constitutional isomers of 3-methyl-1-penten-3-ol that are also unsaturated alcohols are listed in the table below.
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.
Enantiomers: The third carbon atom in 3-methyl-1-penten-3-ol is a chiral center because it is bonded to four different groups: a hydroxyl group, a methyl group, an ethyl group, and a vinyl group. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-3-methyl-1-penten-3-ol and (S)-3-methyl-1-penten-3-ol.[6] These enantiomers have identical physical properties except for their interaction with plane-polarized light and their reactivity with other chiral molecules.
Caption: Enantiomers of 3-methyl-1-penten-3-ol.
Diastereomers: While 3-methyl-1-penten-3-ol itself does not have diastereomers, some of its constitutional isomers with multiple chiral centers or a combination of chiral centers and geometric isomerism can exist as diastereomers.
Physicochemical Data of 3-Methyl-1-penten-3-ol and Its Isomers
The following table summarizes key physical properties of 3-methyl-1-penten-3-ol and some of its constitutional isomers. This data is crucial for designing separation and purification protocols.
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 3-Methyl-1-penten-3-ol | 918-85-4 | 117-118[7][8] | 0.838[7][8] | 1.428[7][8] |
| (Z)-3-Hexen-1-ol (Leaf alcohol) | 928-96-1 | 156-157[9] | 0.848[9] | 1.440[9] |
| 1-Hexanol | 111-27-3 | 157[10] | 0.820 (at 20°C)[10] | 1.418 (at 20°C)[10] |
| 2-Methyl-1-pentanol | 105-30-6 | 147-148 | 0.825 (at 20°C) | 1.419 (at 20°C) |
| 3-Methyl-3-pentanol | 77-74-7 | 122.4[11] | 0.829 (at 20°C)[11] | 1.419 (at 20°C) |
Experimental Protocols
Synthesis of 3-Methyl-1-penten-3-ol
A common and effective method for the synthesis of tertiary alcohols like 3-methyl-1-penten-3-ol is the Grignard reaction.
Protocol: Grignard Synthesis of 3-Methyl-1-penten-3-ol
This protocol describes the reaction of a Grignard reagent with a ketone. For the synthesis of 3-methyl-1-penten-3-ol, one possible route involves the reaction of vinylmagnesium bromide with butan-2-one.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Vinyl bromide
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether.
-
Add a solution of vinyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated, which is evident by bubble formation and a gentle reflux. Maintain a steady reflux by controlling the rate of addition and, if necessary, by cooling the flask in a water bath.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of vinylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of butan-2-one in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Caption: Workflow for the Grignard synthesis of 3-methyl-1-penten-3-ol.
Chiral Separation of Enantiomers
The separation of the (R) and (S) enantiomers of 3-methyl-1-penten-3-ol requires chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
Protocol: Chiral HPLC Separation
This is a general protocol that would need to be optimized for 3-methyl-1-penten-3-ol.
Materials:
-
Racemic 3-methyl-1-penten-3-ol
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a suitable detector (e.g., UV or refractive index detector)
Procedure:
-
Column Selection and Equilibration:
-
Select a chiral stationary phase known to be effective for the separation of chiral alcohols. Polysaccharide-based CSPs are a common starting point.
-
Install the column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Mobile Phase Optimization:
-
The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
The ratio of these solvents is critical for achieving separation. Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the resolution between the enantiomer peaks.
-
-
Sample Preparation and Injection:
-
Dissolve a small amount of racemic 3-methyl-1-penten-3-ol in the mobile phase.
-
Inject a small volume of the sample solution onto the column.
-
-
Chromatographic Analysis and Data Collection:
-
Run the chromatogram and record the retention times of the two enantiomers.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of 3-methyl-1-penten-3-ol and its isomers.
-
¹H NMR: The proton NMR spectrum of 3-methyl-1-penten-3-ol will show characteristic signals for the vinyl protons, the ethyl group protons, the methyl group protons, and the hydroxyl proton. The splitting patterns and chemical shifts provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]
Spectroscopic data for 3-methyl-1-penten-3-ol is available in public databases such as SpectraBase.[2]
References
- 1. brainly.in [brainly.in]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Methyl-1-pentyn-3-ol(77-75-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 3-METHYL-1-PENTEN-3-OL | 918-85-4 [chemicalbook.com]
- 9. Leaf alcohol | 928-96-1 [chemicalbook.com]
- 10. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 11. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]
